5-Cyclobutyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula CHNO. This compound belongs to the oxadiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The unique structure of 5-cyclobutyl-1,3,4-oxadiazol-2-amine allows it to interact with various biological targets, making it a subject of interest in scientific research .
The compound is classified as an aromatic heterocycle and falls under the broader category of amines. Its CAS number is 89464-84-6, and it is primarily utilized in research settings for its potential pharmaceutical applications. The presence of the cyclobutyl group contributes distinct steric and electronic properties that differentiate it from other oxadiazoles .
The synthesis of 5-cyclobutyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of thiosemicarbazides. A common synthetic route includes the use of tosyl chloride and pyridine as mediators. Another approach may involve reacting cyclobutyl hydrazine with suitable carboxylic acid derivatives under dehydrating conditions to form the oxadiazole ring .
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimizing cyclization processes to maximize yield and purity. Techniques such as continuous flow reactors could be employed to enhance efficiency during production .
The molecular structure of 5-cyclobutyl-1,3,4-oxadiazol-2-amine features a five-membered oxadiazole ring with an amino group at position 2 and a cyclobutyl substituent at position 5. The structural formula can be represented as follows:
5-Cyclobutyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
5-Cyclobutyl-1,3,4-oxadiazol-2-amine exhibits biological activity by interacting with specific molecular targets. It has been noted for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter breakdown. This inhibition can modulate biochemical pathways relevant to various physiological processes . The compound's capacity to form hydrogen bonds enhances its interactions with receptor sites, contributing to its pharmacological effects.
The physical properties of 5-cyclobutyl-1,3,4-oxadiazol-2-amine include:
The chemical properties encompass its stability under various conditions and reactivity towards different reagents. The presence of both nitrogen and oxygen in the structure contributes to its potential reactivity in various organic transformations.
Studies have shown that this compound can influence cellular processes significantly, including inducing apoptosis in cancer cell lines such as HeLa cells. Its interaction with cellular components plays a crucial role in determining its biological effects .
5-Cyclobutyl-1,3,4-oxadiazol-2-amine has several applications in scientific research:
The 1,3,4-oxadiazole ring system represents a privileged scaffold in rational drug design, characterized by a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. This electron-deficient π-excessive system exhibits remarkable metabolic stability and bioavailability, enabling favorable interactions with diverse biological targets. Its significance is exemplified by FDA-approved therapeutics such as the HIV integrase inhibitor raltegravir (incorporating 1,3,4-oxadiazole-2-one), the α-adrenergic antagonist tiodazosin, and the endothelin antagonist zibotentan [3]. The scaffold's versatility stems from its ability to function as a bioisostere for carboxylic acid esters and amide functionalities while offering superior hydrolytic resistance – a critical advantage in optimizing pharmacokinetic profiles. The nitrogen-rich character (exhibiting both hydrogen bond acceptor and donor capabilities depending on substitution) facilitates targeted binding interactions, positioning 1,3,4-oxadiazoles as indispensable building blocks in antimicrobial, anticancer, antidiabetic, and anti-inflammatory drug discovery campaigns [3] [9].
The 1,3,4-oxadiazole core provides a unique combination of electronic and steric properties exploitable in medicinal chemistry:
Table 1: Clinically Exploited 1,3,4-Oxadiazole Derivatives
Drug Name | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiretroviral (HIV) | HIV Integrase | 1,3,4-Oxadiazole-2-one |
Zibotentan (ZD4054) | Anticancer (Prostate) | Endothelin A Receptor | 5-Aryl-1,3,4-oxadiazole |
Tiodazosin | Antihypertensive | α1-Adrenoceptor Antagonist | 1,3,4-Oxadiazol-2-amine |
Butalamine | Vasodilator | Not Fully Elucidated | 5-Amino-1,3,4-oxadiazole-2-thione |
Fenadiazole | Anxiolytic/Sedative | GABA Receptor Modulation | 5-Phenyl-1,3,4-oxadiazol-2-amine |
The strategic incorporation of cyclobutyl rings into pharmacophores, particularly at the C5 position of 1,3,4-oxadiazoles, addresses critical challenges in lead optimization:
Table 2: Comparative Analysis of C5 Substituents in 1,3,4-Oxadiazol-2-amines
C5 Substituent | Van der Waals Volume (ų) | Relative Lipophilicity (π) | Key Biological Impact | Metabolic Vulnerability |
---|---|---|---|---|
Cyclobutyl | ~45-50 | ~0.80 | Enhanced selectivity; Improved membrane permeation | Low (Resistant to oxidation) |
Phenyl | ~75-80 | ~2.00 | Strong π-π stacking; Higher potency in some targets | Moderate (Benzylic oxidation) |
tert-Butyl | ~65-70 | ~1.98 | High steric bulk; Can improve binding affinity | High (Oxidation at tert-carbon) |
Cyclopropyl | ~30-35 | ~0.75 | Increased metabolic stability; Rigidity | Very Low |
n-Propyl | ~40-45 | ~1.55 | Flexibility; Lower potency | Moderate (ω-1 oxidation) |
The global antimicrobial resistance (AMR) crisis necessitates innovative strategies beyond traditional bactericidal or bacteriostatic agents. Heterocyclic compounds, particularly 1,3,4-oxadiazoles with optimized substituents like cyclobutyl, are pivotal in developing anti-virulence therapies and resistance-modifying agents:
Table 3: Key Bacterial Targets for 1,3,4-Oxadiazole-Based Antimicrobial Agents
Target Class | Specific Target/Pathway | Mechanism of Oxadiazole Intervention | Resistance Addressed |
---|---|---|---|
Virulence Factors | Toxin Secretion (e.g., α-hemolysin) | Inhibition of regulatory proteins (e.g., AgrA) | Biofilm-associated resistance |
Pilus/Fimbriae Assembly | Blocking chaperone-usher pathways | Adhesion-mediated colonization | |
Quorum Sensing Systems | Autoinducer Synthases (e.g., LuxS) | Competitive inhibition of signal molecule binding | QS-dependent virulence & biofilm formation |
Receptor Proteins (e.g., LasR) | Antagonism of receptor-activation | ||
Resistance Enzymes | β-Lactamases | Allosteric inhibition or direct catalytic site binding | ESBL & Carbapenemase resistance |
Efflux Pumps (e.g., AcrB, MexB) | Competitive substrate inhibition at pump recognition sites | Multidrug resistance (MDR) | |
Metabolic Adaptation | Cysteine Biosynthesis Enzymes | Starving pathogens of essential antioxidants (glutathione) | Persistence within macrophages/neutrophils |
Iron-Sulfur Cluster Biogenesis | Disrupting essential cofactor synthesis | Survival under oxidative stress |
The integration of the cyclobutyl moiety within the 1,3,4-oxadiazole framework, exemplified by 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, represents a sophisticated approach to overcoming the limitations of traditional heterocyclic drugs. Its unique steric and electronic profile fine-tunes physicochemical properties and target interactions, making it a critical pharmacophore in the next generation of antimicrobials and targeted therapeutics addressing the global AMR threat.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0